Welcome to the BenchChem Online Store!
molecular formula C12H14F3NO B4952728 N-(2-trifluoromethylphenyl)-pentanamide

N-(2-trifluoromethylphenyl)-pentanamide

Cat. No. B4952728
M. Wt: 245.24 g/mol
InChI Key: JIHXNIPQSMUYQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04107310

Procedure details

Using the procedure of Step A of Example 6, 32.22 g of o-trifluoromethyl aniline and 26.52 g of valeryl chloride were reacted to form 20.63 g of N-(2-trifluoromethylphenyl)-pentanamide melting at 63° C which was used as is for the next step.
Quantity
32.22 g
Type
reactant
Reaction Step One
Quantity
26.52 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:9]=[CH:8][CH:7]=[CH:6][C:4]=1[NH2:5].[C:12](Cl)(=[O:17])[CH2:13][CH2:14][CH2:15][CH3:16]>>[F:1][C:2]([F:10])([F:11])[C:3]1[CH:9]=[CH:8][CH:7]=[CH:6][C:4]=1[NH:5][C:12](=[O:17])[CH2:13][CH2:14][CH2:15][CH3:16]

Inputs

Step One
Name
Quantity
32.22 g
Type
reactant
Smiles
FC(C1=C(N)C=CC=C1)(F)F
Step Two
Name
Quantity
26.52 g
Type
reactant
Smiles
C(CCCC)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted

Outcomes

Product
Name
Type
product
Smiles
FC(C1=C(C=CC=C1)NC(CCCC)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 20.63 g
YIELD: CALCULATEDPERCENTYIELD 42.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.